(4-Amino-1-methylpyrrolidin-2-yl)methanol
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Overview
Description
(4-Amino-1-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C6H14N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol typically involves the reaction of appropriate pyrrolidine derivatives with suitable reagents. One common method is the reduction of (4-Amino-1-methylpyrrolidin-2-one) using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(4-Amino-1-methylpyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of (4-Amino-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Amino-1-methylpyrrolidin-2-one: A closely related compound with similar structural features but different chemical properties.
Pyrrolidine: The parent compound, which serves as the backbone for various derivatives.
Prolinol: Another pyrrolidine derivative with distinct biological activities
Uniqueness: (4-Amino-1-methylpyrrolidin-2-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-amino-1-methylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDKMBDQMNUHAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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